The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluoropyridine-3-boronic Acid in Modern Drug Discovery
The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluoropyridine-3-boronic Acid in Modern Drug Discovery
For the discerning researcher in pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. These foundational reagents dictate the efficiency of synthetic routes, the novelty of accessible chemical space, and ultimately, the biological efficacy of the final active compounds. Among the vast arsenal of heterocyclic intermediates, 5-Chloro-2-fluoropyridine-3-boronic acid (CAS 937595-70-5) has emerged as a particularly valuable and versatile tool. Its unique substitution pattern offers a confluence of stability, reactivity, and strategic handles for molecular elaboration, making it a cornerstone in the construction of complex, biologically active molecules.[1][2]
This in-depth technical guide provides a comprehensive overview of 5-Chloro-2-fluoropyridine-3-boronic acid, from its fundamental properties and synthesis to its critical role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its application in the synthesis of targeted therapies, offering researchers, scientists, and drug development professionals the insights needed to effectively leverage this powerful synthetic intermediate.
Physicochemical Properties and Structural Attributes
At its core, the utility of 5-Chloro-2-fluoropyridine-3-boronic acid stems from its distinct molecular architecture. The pyridine ring, a privileged scaffold in medicinal chemistry, is functionalized with three key groups: a boronic acid at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 5-position. Each of these substituents plays a crucial role in modulating the molecule's reactivity and physical characteristics.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Structure of 5-Chloro-2-fluoropyridine-3-boronic acid.
The physical properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 937595-70-5 | [3] |
| Molecular Formula | C₅H₄BClFNO₂ | [3] |
| Molecular Weight | 175.35 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 126 °C (lit.) | [1] |
| Storage | Store at 2 - 8 °C | [1] |
| Solubility | Soluble in polar organic solvents |
Synthesis of the Building Block: A Strategic Approach
The synthesis of 5-Chloro-2-fluoropyridine-3-boronic acid is a multi-step process that requires careful control of regioselectivity. A common and logical synthetic strategy involves the preparation of a suitably halogenated pyridine precursor, which is then converted to the boronic acid. A plausible and efficient pathway begins with the synthesis of 3-bromo-5-chloro-2-fluoropyridine.
Workflow for the Synthesis of 5-Chloro-2-fluoropyridine-3-boronic acid
The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the key halo-pyridine intermediate, and second, the introduction of the boronic acid functionality.
Experimental Protocol: Synthesis of 3-Bromo-5-chloro-2-fluoropyridine
This protocol describes the synthesis of the key intermediate required for the final borylation step. The procedure is a modified Sandmeyer-type reaction that reliably installs the bromine atom.
Materials:
-
5-chloro-3-fluoropyridin-2-amine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and cooled to 0°C, slowly add 5-chloro-3-fluoropyridin-2-amine (1.0 eq) to a 48% HBr solution.
-
To the resulting mixture, add bromine (3.0 eq) dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Cool the reaction mixture to -10°C.
-
Slowly add a solution of sodium nitrite (2.5 eq) in water over 1.5 hours, ensuring the temperature remains at -10°C. Stir for an additional 30 minutes.
-
Carefully add a solution of NaOH (9.0 eq) in water over 30 minutes, allowing the mixture to warm to room temperature.
-
Extract the mixture with diethyl ether (3x volumes).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford 3-bromo-5-chloro-2-fluoropyridine as a pale yellow solid. A typical reported yield for this transformation is approximately 90%.[4]
Experimental Protocol: Synthesis of 5-Chloro-2-fluoropyridine-3-boronic acid
This protocol outlines the conversion of the bromo-precursor to the final boronic acid via a lithium-halogen exchange followed by borylation. This is a standard and effective method for the preparation of aryl boronic acids.
Materials:
-
3-bromo-5-chloro-2-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0-1.1 eq) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 eq) dropwise, again maintaining the temperature at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl (e.g., 1M) until the solution is acidic.
-
Extract the mixture with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-Chloro-2-fluoropyridine-3-boronic acid.
Reactivity and Mechanistic Rationale in Suzuki-Miyaura Coupling
The primary application of 5-Chloro-2-fluoropyridine-3-boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in pharmaceuticals.
The Role of the Fluoro and Chloro Substituents
The reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic nature of the pyridine ring substituents.
-
2-Fluoro Substituent: The highly electronegative fluorine atom at the 2-position exerts a strong electron-withdrawing effect. This reduces the electron density of the pyridine ring and, crucially, diminishes the Lewis basicity of the ring nitrogen. This is advantageous as it mitigates the "2-pyridyl problem," where the nitrogen's lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition and lower reaction yields.[5]
-
5-Chloro Substituent: The chlorine atom also contributes to the electron-withdrawing nature of the ring, further enhancing the reactivity of the boronic acid in the transmetalation step of the Suzuki cycle. Importantly, the C-Cl bond is generally less reactive towards oxidative addition than a C-Br or C-I bond under typical Suzuki conditions. This allows the chlorine to be retained as a handle for further, subsequent cross-coupling reactions if desired, enabling a modular approach to complex molecule synthesis.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 5-Chloro-2-fluoropyridine-3-boronic acid with various aryl or heteroaryl halides. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide) (1.0 eq)
-
5-Chloro-2-fluoropyridine-3-boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealable reaction vial, add the aryl halide, 5-Chloro-2-fluoropyridine-3-boronic acid, the base, and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
| Component | Typical Reagents/Conditions | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust and effective for cross-coupling with heteroaryl boronic acids.[6] |
| Base | Na₂CO₃, K₃PO₄, K₂CO₃ | Activates the boronic acid to a boronate species for transmetalation.[7] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents, often with water, facilitate the reaction.[7] |
| Temperature | 80 - 110 °C | Provides thermal energy to drive the catalytic cycle.[7] |
Application in Medicinal Chemistry: Synthesis of PIM Kinase Inhibitors
A compelling application of substituted pyridyl boronic acids lies in the synthesis of inhibitors for PIM kinases. The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are overexpressed in various cancers, including leukemia, lymphoma, and prostate cancer, making them attractive targets for therapeutic intervention.[1][8]
Several potent PIM kinase inhibitors feature a core scaffold where a substituted pyridine ring is attached to a heterocyclic system, such as a benzofuran or a thiazolidinedione. 5-Chloro-2-fluoropyridine-3-boronic acid is an ideal building block for introducing the requisite substituted pyridine moiety via a Suzuki-Miyaura coupling.
For instance, in the development of novel pyridyl carboxamide or benzofuropyrimidinone-based PIM inhibitors, a key synthetic step often involves the coupling of a halogenated heterocyclic core with a pyridyl boronic acid.[8][9] The 2-fluoro and 5-chloro substituents on the boronic acid can contribute to improved metabolic stability and provide specific interactions within the kinase's binding pocket, potentially enhancing potency and selectivity.[5] The synthesis of such inhibitors underscores the direct and impactful role of 5-Chloro-2-fluoropyridine-3-boronic acid in advancing cancer drug discovery programs.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 5-Chloro-2-fluoropyridine-3-boronic acid.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.
Conclusion
5-Chloro-2-fluoropyridine-3-boronic acid is more than just a chemical intermediate; it is a strategic tool for molecular architects in the fields of drug discovery and agrochemical synthesis. Its unique electronic properties, conferred by the fluoro and chloro substituents, enhance its performance in the robust and versatile Suzuki-Miyaura coupling reaction. By providing a stable, reactive, and functionalizable building block, it enables the efficient synthesis of complex molecular targets, such as potent PIM kinase inhibitors. This guide has provided the foundational knowledge, from synthesis to application, empowering researchers to confidently and effectively integrate this valuable reagent into their synthetic programs and drive the next wave of chemical innovation.
References
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The design, synthesis, and biological evaluation of PIM kinase inhibitors. (2012). PubMed. Available at: [Link]
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Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. (n.d.). PubMed. Available at: [Link]
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The design, synthesis, and biological evaluation of PIM kinase inhibitors. (n.d.). Bohrium. Available at: [Link]
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Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. (2009). PubMed. Available at: [Link]
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Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). PMC. Available at: [Link]
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(a) Preparation of 3-bromo-2-chloro-5-formylpyridine. (n.d.). PrepChem.com. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Available at: [Link]
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Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. (n.d.). PubChem. Available at: [Link]
- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
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Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. (2014). PubMed. Available at: [Link]
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Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor | Request PDF. (2025). ResearchGate. Available at: [Link]
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Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). PMC. Available at: [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Available at: [Link]
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Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. (n.d.). PMC. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Available at: [Link]
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Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). PMC. Available at: [Link]
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3-Bromo-5-chloro-2-fluoropyridine. (n.d.). AOBChem. Available at: [Link]
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A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates. (2014). Organic Letters. Available at: [Link]
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